Cas no 2227796-41-8 (rac-2-(1R,3S)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentylacetic acid)

rac-2-(1R,3S)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentylacetic acid structure
2227796-41-8 structure
商品名:rac-2-(1R,3S)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentylacetic acid
CAS番号:2227796-41-8
MF:C27H32N2O5
メガワット:464.553387641907
CID:5891406
PubChem ID:165805436

rac-2-(1R,3S)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentylacetic acid 化学的及び物理的性質

名前と識別子

    • rac-2-(1R,3S)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentylacetic acid
    • 2227796-41-8
    • rac-2-[(1R,3S)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl]acetic acid
    • EN300-1553970
    • インチ: 1S/C27H32N2O5/c30-25(29-19-13-12-18(15-19)16-26(31)32)11-5-6-14-28-27(33)34-17-24-22-9-3-1-7-20(22)21-8-2-4-10-23(21)24/h1-4,7-10,18-19,24H,5-6,11-17H2,(H,28,33)(H,29,30)(H,31,32)/t18-,19+/m1/s1
    • InChIKey: FXNZQEXQNRHKRF-MOPGFXCFSA-N
    • ほほえんだ: OC(C[C@@H]1CC[C@@H](C1)NC(CCCCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

  • せいみつぶんしりょう: 464.23112213g/mol
  • どういたいしつりょう: 464.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 11
  • 複雑さ: 691
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.7

rac-2-(1R,3S)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentylacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1553970-50mg
rac-2-[(1R,3S)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl]acetic acid
2227796-41-8
50mg
$1709.0 2023-09-25
Enamine
EN300-1553970-0.05g
rac-2-[(1R,3S)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl]acetic acid
2227796-41-8
0.05g
$1709.0 2023-06-05
Enamine
EN300-1553970-1.0g
rac-2-[(1R,3S)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl]acetic acid
2227796-41-8
1g
$2035.0 2023-06-05
Enamine
EN300-1553970-500mg
rac-2-[(1R,3S)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl]acetic acid
2227796-41-8
500mg
$1954.0 2023-09-25
Enamine
EN300-1553970-250mg
rac-2-[(1R,3S)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl]acetic acid
2227796-41-8
250mg
$1872.0 2023-09-25
Enamine
EN300-1553970-10000mg
rac-2-[(1R,3S)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl]acetic acid
2227796-41-8
10000mg
$8749.0 2023-09-25
Enamine
EN300-1553970-0.5g
rac-2-[(1R,3S)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl]acetic acid
2227796-41-8
0.5g
$1954.0 2023-06-05
Enamine
EN300-1553970-5.0g
rac-2-[(1R,3S)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl]acetic acid
2227796-41-8
5g
$5900.0 2023-06-05
Enamine
EN300-1553970-10.0g
rac-2-[(1R,3S)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl]acetic acid
2227796-41-8
10g
$8749.0 2023-06-05
Enamine
EN300-1553970-0.25g
rac-2-[(1R,3S)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl]acetic acid
2227796-41-8
0.25g
$1872.0 2023-06-05

rac-2-(1R,3S)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentylacetic acid 関連文献

rac-2-(1R,3S)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentylacetic acidに関する追加情報

Comprehensive Overview of rac-2-(1R,3S)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentylacetic acid (CAS No. 2227796-41-8)

The compound rac-2-(1R,3S)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentylacetic acid (CAS No. 2227796-41-8) is a sophisticated chiral molecule widely utilized in pharmaceutical research and peptide synthesis. Its unique structure, featuring a cyclopentylacetic acid backbone and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, makes it invaluable for developing targeted therapeutics. Researchers are increasingly focusing on this compound due to its potential applications in drug discovery, particularly in modulating protein-protein interactions and enzyme inhibition.

In recent years, the demand for Fmoc-protected amino acid derivatives like rac-2-(1R,3S)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentylacetic acid has surged, driven by advancements in solid-phase peptide synthesis (SPPS). This compound’s compatibility with automated peptide synthesizers and its role in constructing complex peptide architectures align with the growing interest in bioconjugation and peptide-based therapeutics. Notably, its chiral centers at the 1R,3S positions offer stereochemical precision, a critical factor in designing bioactive molecules with high specificity.

The CAS No. 2227796-41-8 compound has also garnered attention in the context of personalized medicine and precision oncology. As the scientific community explores novel small-molecule inhibitors, derivatives of this compound are being investigated for their ability to disrupt aberrant signaling pathways in cancer cells. Its Fmoc group ensures stability during synthesis, while the pentanamido linker enhances solubility—a key consideration for drug delivery systems. These attributes address common challenges in ADME (Absorption, Distribution, Metabolism, Excretion) optimization, a trending topic in pharmaceutical R&D.

From a synthetic chemistry perspective, rac-2-(1R,3S)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentylacetic acid exemplifies the convergence of green chemistry and atom economy. Researchers are optimizing its production to minimize waste, aligning with global sustainability goals. The compound’s versatility extends to click chemistry applications, where its reactive handles facilitate modular assembly of bioactive scaffolds—a technique pivotal for high-throughput screening platforms.

In summary, CAS No. 2227796-41-8 represents a cutting-edge tool for modern drug development. Its integration into peptide mimetics and proteolysis-targeting chimeras (PROTACs) underscores its relevance in addressing unmet medical needs. As the industry shifts toward fragment-based drug design, this compound’s structural complexity and functional adaptability position it at the forefront of medicinal chemistry innovation.

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